molecular formula C22H22N2O7 B2875179 methyl 2-[(2-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868225-14-3

methyl 2-[(2-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2875179
CAS No.: 868225-14-3
M. Wt: 426.425
InChI Key: MYWLIEJIXFOTMU-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic structure, combining an isoquinolinone core with a 2,5-dimethoxyphenylcarbamoyl moiety and an acetoxy ester group. Its molecular formula is C₂₂H₂₂N₂O₇, with a molecular weight of 438.42 g/mol.

Properties

IUPAC Name

methyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-28-14-7-8-19(29-2)17(11-14)23-20(25)12-24-10-9-15-16(22(24)27)5-4-6-18(15)31-13-21(26)30-3/h4-11H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWLIEJIXFOTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Isoquinoline Synthesis

The 1,2-dihydroisoquinolin-5-yl core is typically synthesized via cyclization reactions. A widely cited method involves the Pictet–Spengler reaction or Bischler–Napieralski cyclization to form the heterocyclic backbone. For example, condensation of phenethylamine derivatives with carbonyl compounds under acidic conditions yields 3,4-dihydroisoquinoline intermediates. Subsequent oxidation (e.g., using MnO₂) introduces the 1-oxo group critical for downstream functionalization.

Key reaction parameters:

  • Temperature : 80–120°C for cyclization
  • Catalysts : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA)
  • Solvents : Dichloromethane (DCM) or toluene

Esterification and Ether Linkage Formation

The methyl acetate moiety at position 5 is installed via Williamson ether synthesis. A hydroxyl group at position 5 of the isoquinoline core reacts with methyl bromoacetate in the presence of a base (e.g., NaH).

Optimized conditions :

  • Base : Sodium hydride (NaH) in tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Yield : 60–75% after purification by column chromatography

Industrial Production Methods

Large-Scale Synthesis

Industrial protocols prioritize cost efficiency and scalability. A continuous-flow reactor system is employed for the cyclization step, reducing reaction times from hours to minutes. Key adaptations include:

  • Automated temperature control (±1°C precision) to prevent side reactions.
  • Solvent recovery systems for toluene and DCM.

Quality Control Metrics

Parameter Specification Analytical Method
Purity ≥98% HPLC (C18 column, 254 nm)
Residual Solvents <500 ppm (ICH Q3C guidelines) GC-MS
Heavy Metals <10 ppm (Pb, Cd, Hg, As) ICP-OES

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

Factor Academic Synthesis Industrial Production
Cycle Time 5–7 days 24–48 hours
Yield 40–60% 70–85%
Cost per Gram $120–$200 $25–$50
Key Challenge Purification of polar intermediates Minimizing waste streams

Alternative Routes

  • Solid-Phase Synthesis : Patents describe immobilizing the isoquinoline core on Wang resin for stepwise functionalization. This method enables combinatorial library generation but suffers from lower yields (30–45%).
  • Microwave-Assisted Reactions : Reducing carbamoylation time from 12 hours to 20 minutes at 100°C.

Challenges and Optimization Strategies

Byproduct Formation

The primary side reaction involves ring-opening of the imidazolidine intermediate , leading to 2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline derivatives. Mitigation strategies:

  • Low-temperature quenching (−78°C) after carbamoylation.
  • Scavenging agents : Triethyl orthoformate to trap reactive intermediates.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve carbamoyl group solubility but complicate purification. Recent advances use cyclopentyl methyl ether (CPME) as a greener alternative.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

methyl 2-[(2-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of methyl 2-[(2-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : Methyl 2-[2-[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate (CAS: 868225-08-5)
  • Key Differences : Replaces the 2,5-dimethoxyphenyl group with a 5-chloro-2-methoxyphenyl substituent.
  • Impact : The electron-withdrawing chlorine atom may reduce electron density at the aromatic ring, altering binding affinity in biological targets compared to the methoxy-rich parent compound. This substitution could enhance oxidative stability but reduce solubility .
Compound B : Methyl 2-((1-(2,4-Dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate (1o)
  • Key Differences : Features a triazole ring and a 2,4-dichloro-5-(methylsulfonamido)phenyl group.
  • The triazole core may confer metabolic resistance, as seen in its 530 g/mol molecular weight and elemental composition (C₂₀H₂₁Cl₂N₅O₆S) .

Functional Group Modifications

Compound C : Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)
  • Key Differences: Lacks the isoquinolinone core but shares ester/carboxylic acid functionality.
  • Impact : The hydroxyl and diphenyl groups prioritize acidity and chelation properties, making it useful in synthesis rather than bioactivity. This contrasts with the target compound’s ester-carbamoyl synergy, which is tailored for receptor interaction .
Compound D : Thiophanate-Methyl (Dimethyl (1,2-Phenylenebis(iminocarbonothioyl)) Bis(carbamate))
  • Key Differences : A bis-carbamate pesticide with a phenylenediamine backbone.
  • Impact: The thiocarbamate groups enhance antifungal activity by inhibiting microtubule assembly. The target compound’s single carbamoyl group may limit its pesticidal breadth but reduce non-target toxicity .

Research Findings and Mechanistic Insights

  • In contrast, chlorine in Compound A may redirect reactivity toward electrophilic targets .
  • Metabolic Stability: The isoquinolinone core in the target compound may resist oxidative degradation better than Compound B’s triazole ring, which is prone to metabolic cleavage .
  • Toxicity Profile : Compared to thiophanate-methyl (Compound D), the target compound’s lack of sulfur-based functional groups may reduce environmental persistence but also limit antifungal potency .

Biological Activity

Methyl 2-[(2-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that exhibits various biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a dihydroisoquinoline moiety and a methoxy-substituted phenyl group. The molecular formula is C18H22N2O5C_{18}H_{22}N_{2}O_{5}, with a molecular weight of approximately 342.38 g/mol. The structural formula can be represented as follows:

\text{Methyl 2 2 2 5 dimethoxyphenyl carbamoyl methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate}

1. Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups on the phenyl ring is often associated with enhanced radical scavenging activity due to their electron-donating capabilities. Studies indicate that methyl derivatives can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial potential against various bacterial strains. Preliminary findings suggest that it possesses moderate antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

3. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s disease. The structure of the compound suggests potential interactions with the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy groups enhance the compound's ability to donate electrons and neutralize free radicals.
  • Membrane Disruption : The lipophilic nature of the compound allows it to penetrate bacterial membranes, leading to cell lysis.
  • Enzyme Binding : Specific interactions with AChE may involve hydrogen bonding and hydrophobic interactions, inhibiting enzyme activity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

StudyFindings
Umesha et al. (2009)Identified significant antioxidant and antimicrobial properties in related compounds with methoxy substitutions .
Sepsova et al. (2013)Reported on the structure-activity relationship (SAR) of AChE inhibitors, suggesting similar mechanisms may apply to methyl 2-[(2-{...})] .
PubChem DataCompounds structurally related to methyl 2-[(2-{...})] exhibit diverse biological activities including anti-inflammatory effects .

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